molecular formula C13H12FN3O B15115650 6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide

6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B15115650
M. Wt: 245.25 g/mol
InChI Key: GPQINTKPEUPTPW-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide typically involves the condensation of ethyl 4,6-dichloropyrimidine-5-carboxylate with 4-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other amines or carbonyl compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . Additionally, it can interact with neuroreceptors, providing neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of ethyl and fluorophenyl groups enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H12FN3O/c1-2-10-7-12(16-8-15-10)13(18)17-11-5-3-9(14)4-6-11/h3-8H,2H2,1H3,(H,17,18)

InChI Key

GPQINTKPEUPTPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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